molecular formula C16H29NO4 B12995121 trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid

trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid

Cat. No.: B12995121
M. Wt: 299.41 g/mol
InChI Key: PRCNMUIFPITIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid: is an organic compound with the molecular formula C15H27NO4. It is a derivative of butyric acid, featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the synthesis of antipsychotic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Trans-4-(tert-Butoxycarbonylamino)cyclohexylacetic acid
  • Ethyl 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexylacetate
  • Trans-1-(tert-Butyloxycarbonyl-amino)-cyclohex-4-yl-acetic acid

Comparison: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid

InChI

InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

PRCNMUIFPITIOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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